molecular formula C10H18N2O2 B14391637 Hydrazinecarboxylic acid, cyclooctylidene-, methyl ester CAS No. 88693-01-0

Hydrazinecarboxylic acid, cyclooctylidene-, methyl ester

Cat. No.: B14391637
CAS No.: 88693-01-0
M. Wt: 198.26 g/mol
InChI Key: XYYWBLSLYPVXCB-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, cyclooctylidene-, methyl ester is a chemical compound with the molecular formula C10H18N2O2 It is a derivative of hydrazinecarboxylic acid, where the hydrazine group is bonded to a cyclooctylidene group and the carboxylic acid is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, cyclooctylidene-, methyl ester typically involves the reaction of cyclooctanone with hydrazinecarboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, cyclooctylidene-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctylidene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboxylic acid, cyclooctylidene-, methyl ester has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, cyclooctylidene-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect various biological processes and pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboxylic acid, methyl ester: A simpler derivative with similar reactivity but lacking the cyclooctylidene group.

    Cyclooctanone derivatives: Compounds with similar cyclic structures but different functional groups.

Uniqueness

Hydrazinecarboxylic acid, cyclooctylidene-, methyl ester is unique due to the presence of both the hydrazine and cyclooctylidene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88693-01-0

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

methyl N-(cyclooctylideneamino)carbamate

InChI

InChI=1S/C10H18N2O2/c1-14-10(13)12-11-9-7-5-3-2-4-6-8-9/h2-8H2,1H3,(H,12,13)

InChI Key

XYYWBLSLYPVXCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NN=C1CCCCCCC1

Origin of Product

United States

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